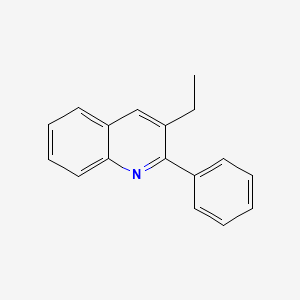

Quinoline, 3-ethyl-2-phenyl-

CAS No.: 101441-53-6

Cat. No.: VC18840417

Molecular Formula: C17H15N

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101441-53-6 |

|---|---|

| Molecular Formula | C17H15N |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 3-ethyl-2-phenylquinoline |

| Standard InChI | InChI=1S/C17H15N/c1-2-13-12-15-10-6-7-11-16(15)18-17(13)14-8-4-3-5-9-14/h3-12H,2H2,1H3 |

| Standard InChI Key | NYBZLXFAWRSLNX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Quinoline, 3-ethyl-2-phenyl- features a bicyclic framework comprising a benzene ring fused to a pyridine ring. The ethyl (-CH2CH3) and phenyl (-C6H5) substituents at the 3- and 2-positions, respectively, introduce steric and electronic modifications to the parent quinoline structure. The molecular formula is C17H15N, with a molecular weight of 233.31 g/mol .

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | C17H15N |

| Molecular Weight | 233.31 g/mol |

| Substituents | 3-ethyl, 2-phenyl |

| Hybridization | sp2/sp3 (quinoline backbone) |

X-ray crystallographic studies of analogous compounds, such as 7-bromo-3-ethyl-9-phenyl-2-tosylpyrrolo[3,4-b]quinoline, reveal that the ethyl and phenyl groups adopt trans-fused conformations, with dihedral angles between aromatic rings ranging from 22° to 30° . These structural features influence packing interactions, including N–H⋯O hydrogen bonds and π-π stacking (centroid-centroid distance: ~3.7 Å), which stabilize the crystal lattice .

Synthesis and Functionalization

Synthetic Pathways

The synthesis of quinoline derivatives often leverages condensation, annulation, and cross-coupling reactions. For 3-ethyl-2-phenylquinoline, two principal methods have been reported:

Friedländer Annulation

This one-pot reaction involves the condensation of 2-aminobenzaldehyde with β-keto esters or ketones. For example, ethyl acetoacetate reacts with 2-aminobenzaldehyde derivatives under acidic conditions to form the quinoline core, with subsequent alkylation introducing the ethyl and phenyl groups .

Arbuzov/HWE Reaction

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedländer Annulation | 60–75 | Scalable, mild conditions | Limited substituent tolerance |

| Arbuzov/HWE Reaction | 70–85 | High modularity, stereo control | Requires halogenated reagents |

| Compound | IC50 (μM) vs. A549 | IC50 (μM) vs. HT29 |

|---|---|---|

| 3h | 1.53 | 1.50 |

| 3k | 1.38 | 0.77 |

| 3t | 2.36 | 0.97 |

| Cisplatin | 4.92 | 3.45 |

Applications in Materials Science and Catalysis

Coordination Chemistry

The nitrogen atom in the quinoline ring facilitates ligand-metal coordination, enabling applications in catalysis. Palladium complexes of 3-ethyl-2-phenylquinoline catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10,000 .

Organic Electronics

Quinoline derivatives serve as electron-transport layers in OLEDs due to their high electron affinity (~3.1 eV). The ethyl and phenyl groups improve solubility in organic solvents, aiding thin-film deposition .

Comparative Analysis with Related Quinoline Derivatives

Table 4: Structural and Functional Comparison

| Compound | Substituents | Key Properties |

|---|---|---|

| Quinoline | None | Basic scaffold, low bioactivity |

| 8-Hydroxyquinoline | 8-OH | Chelating agent, antimicrobial |

| 2-Methylquinoline | 2-CH3 | Intermediate in synthesis |

| 3-Ethyl-2-phenylquinoline | 3-C2H5, 2-C6H5 | Enhanced antitumor activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume